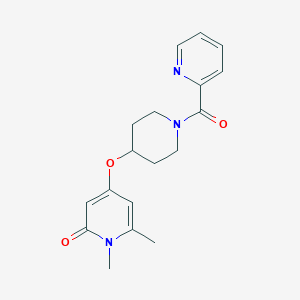
methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C8H11BrN2O . It is also known as 3-bromo-1-(oxan-2-yl)-1H-pyrazole . The compound has a molecular weight of 231.09 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been demonstrated . The process involves protection-group and N-alkylation reactions to access N-1 and N-2 . C-3 is accessed through tandem borylation and Suzuki–Miyaura cross-coupling reactions . C-5 is accessed through Pd-catalysed Buchwald–Hartwig amination . C-7 is accessed through selective metalation with TMPMgCl . LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling .
Molecular Structure Analysis
The molecular structure of “methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate” can be analyzed based on its IUPAC name and InChI code . The IUPAC name is 3-bromo-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole . The InChI code is 1S/C8H11BrN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate” include a molecular weight of 231.09 . The compound is a solid at room temperature . It should be stored in a refrigerator .
科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate are crucial in various fields of chemical research. For instance, the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives demonstrate the role of different catalysts and conditions in obtaining novel compounds with potential cytotoxic activities against various tumor cell lines, highlighting the importance of such compounds in medicinal chemistry and drug design (Huang et al., 2017).
Antimicrobial and Antifungal Activity
Research into derivatives of methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate includes the exploration of their antimicrobial and antifungal properties. For example, the synthesis and evaluation of antimicrobial activity of new 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives highlight the potential of these compounds in addressing resistant microbial strains, offering a basis for the development of new antimicrobial agents (Aytemir et al., 2003).
Biomedical Applications
The electrochemically induced synthesis of certain isoxazolone compounds from related chemical structures points towards the versatility of methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate derivatives in creating bioactive molecules. These compounds show promise in various biomedical applications, including the regulation of inflammatory diseases, as their docking studies suggest potential for therapeutic use (Ryzhkova et al., 2020).
Catalyst and Synthesis Efficiency
Research on the efficiency of catalysts in the synthesis of related compounds, such as through indium bromide-catalyzed, ultrasound-assisted synthesis, underscores the importance of innovative methods in enhancing reaction outcomes. These studies provide insights into the regio-selective synthesis of pyrazole-4-carboxylates, demonstrating advancements in synthetic chemistry that can be applied to a wide range of chemical syntheses (Prabakaran et al., 2012).
Safety and Hazards
特性
IUPAC Name |
methyl 3-bromo-1-(oxan-2-yl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-15-10(14)7-6-13(12-9(7)11)8-4-2-3-5-16-8/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCAMSXXFFTJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1Br)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2742431.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2742432.png)
![ethyl 2-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2742435.png)
![1,3,6-trimethyl-5-((2-oxo-2-phenylethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742436.png)

![1-[2-Methyl-7-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2742439.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2742443.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742444.png)
![3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2742445.png)
![5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2742448.png)
![2-(1H-indol-3-ylsulfanyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742450.png)
![6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2742451.png)
